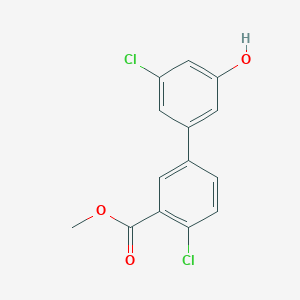
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% (3C5C2C5MCPP) is a synthetic compound used in a wide range of scientific research applications. It is a colorless, odorless, crystalline solid with a melting point of 210-212°C. 3C5C2C5MCPP has been used in studies of enzyme inhibition, drug synthesis, and as a starting material for the synthesis of other compounds. It is also used in the production of pharmaceuticals, cosmetics, and other products.
Mecanismo De Acción
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% acts as an inhibitor of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thus increasing its concentration in the synaptic cleft. This leads to an increase in the excitability of the postsynaptic neuron and can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% are largely dependent on the concentration of the compound and the duration of exposure. At low concentrations, it can act as an agonist, stimulating the release of acetylcholine and thus leading to an increase in the excitability of the postsynaptic neuron. At higher concentrations, it can act as an antagonist, blocking the release of acetylcholine and thus leading to a decrease in the excitability of the postsynaptic neuron.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively simple. It is also a relatively stable compound, with a melting point of 210-212°C, making it suitable for use in a variety of experiments. However, it does have some limitations. It is a relatively toxic compound and should be handled with caution. In addition, its effects on the body are not fully understood, and it should be used with caution in experiments involving humans.
Direcciones Futuras
There are a number of potential future directions for 3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%. One potential direction is the development of new synthesis methods to produce the compound more efficiently. Another potential direction is the development of new applications for the compound, such as in the synthesis of drugs and other compounds. Finally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential toxicity.
Métodos De Síntesis
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is synthesized using a two-step process. The first step involves the reaction of 4-chloro-2-methoxycarbonylphenol and 3-chloro-5-chloromethylphenol in the presence of a base such as sodium hydroxide. The second step involves the reaction of the product of the first step with a base, such as sodium hydroxide, to form the desired product.
Aplicaciones Científicas De Investigación
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been used in many scientific research studies. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the synthesis of drugs and other compounds. In addition, 3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been used in studies of the biochemical and physiological effects of drugs and other compounds.
Propiedades
IUPAC Name |
methyl 4-chloro-3-(3-chloro-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJMGUSPICCPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686172 |
Source


|
| Record name | Methyl 3',6-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261931-82-1 |
Source


|
| Record name | Methyl 3',6-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)





![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)